molecular formula C13H18Cl2N2O3S B511508 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 321714-55-0

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B511508
CAS No.: 321714-55-0
M. Wt: 353.3g/mol
InChI Key: YHPAGQNWAPAJKF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is a chemical compound with the molecular formula C13H18Cl2N2O3S and a molecular weight of 353.26 g/mol . It is characterized by the presence of two chlorine atoms on the benzene ring, a morpholine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-morpholinopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives .

Scientific Research Applications

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichlorobenzenesulfonamide
  • N-(3-morpholinopropyl)benzenesulfonamide
  • 3,4-dichloro-N-(2-morpholinoethyl)benzenesulfonamide

Uniqueness

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is unique due to the presence of both the dichlorobenzene and morpholinopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPAGQNWAPAJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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